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Bicyclo[3.2.1]octan-3-one

Cat. No.: B048540
CAS No.: 14252-05-2
M. Wt: 124.18 g/mol
InChI Key: HIMMOVPGAJKVOS-UHFFFAOYSA-N
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Description

Bicyclo[3.2.1]octan-3-one is a synthetically valuable, conformationally restricted bridged bicyclic ketone that serves as a privileged scaffold in advanced organic synthesis and medicinal chemistry research. Its unique three-dimensional structure imparts significant rigidity and defines specific spatial orientations of functional groups, making it an indispensable building block for constructing complex molecular architectures. A primary research application is its use as a core template in the design and synthesis of novel pharmacologically active compounds, particularly for central nervous system (CNS) targets, where the bicyclic framework can mimic bioactive conformations or provide metabolic stability. The ketone functionality at the 3-position offers a versatile handle for further synthetic elaboration via reactions such as nucleophilic addition, reductive amination, or conversion to other functional groups, enabling the rapid generation of diverse chemical libraries. Furthermore, this compound is instrumental in methodological studies for developing new ring-forming reactions and investigating strain energy in bridged systems. Its mechanism of action is not intrinsic but is defined by the final synthetic derivative; as an intermediate, its value lies in its ability to lock a molecule into a specific, often bioactive, conformation, thereby allowing researchers to probe structure-activity relationships (SAR) with high precision and develop potent, selective probes and lead compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O B048540 Bicyclo[3.2.1]octan-3-one CAS No. 14252-05-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[3.2.1]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H12O/c9-8-4-6-1-2-7(3-6)5-8/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMMOVPGAJKVOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40931501
Record name Bicyclo[3.2.1]octan-3-one
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Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14252-05-2
Record name Bicyclo(3.2.1)octan-3-one
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Record name Bicyclo[3.2.1]octan-3-one
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Record name bicyclo[3.2.1]octan-3-one
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Synthetic Methodologies for Bicyclo 3.2.1 Octan 3 One and Its Derivatives

Classical Synthetic Approaches

The construction of the bicyclo[3.2.1]octan-3-one scaffold has been achieved through several established synthetic routes. These methods include the oxidation of corresponding bicyclic alcohols, the cyclization of suitably designed acyclic molecules, and various rearrangement reactions that form the characteristic bridged ring system.

Oxidation of Bicyclic Alcohols

A direct and common method for the preparation of this compound is the oxidation of its corresponding alcohol precursor, bicyclo[3.2.1]octan-3-ol. The alcohol exists as two diastereomers, the exo and endo isomers, both of which can be oxidized to the target ketone. Various standard oxidizing agents have been employed for this transformation. For instance, chromic acid oxidation has been reported as a viable method. Other preparations have utilized reagents like Jones reagent (a solution of chromium trioxide in sulfuric acid) or Swern oxidation conditions (using oxalyl chloride and dimethyl sulfoxide), which are known for their efficiency in converting secondary alcohols to ketones.

Oxidizing AgentPrecursorProductNotes
Jones Reagent (CrO₃/H₂SO₄)Bicyclo[3.2.1]octan-3-olThis compoundA strong oxidizing agent, widely used for secondary alcohols.
Swern Oxidation (oxalyl chloride, DMSO, Et₃N)Bicyclo[3.2.1]octan-3-olThis compoundA mild method that avoids the use of heavy metals.
Chromic AcidBicyclo[3.2.1]octaneThis compoundThis method involves C-H activation and is less common.

Cyclization of Acyclic Precursors

The bicyclo[3.2.1]octane framework can be assembled through intramolecular cyclization of acyclic precursors. These strategies involve forming one or more rings in a single or sequential process to build the bridged structure.

One such approach is the double Michael addition of carbon nucleophiles to 7- or 8-membered ring dienones, which can expediently form 8-disubstituted bicyclo[3.2.1]octane-3-ones in yields ranging from 42-96%. nih.gov Another powerful strategy is the intramolecular Diels-Alder reaction. For example, an α,β-unsaturated ketone can be converted to a trimethylsilylether derivative, which then undergoes an intramolecular [4+2] cycloaddition to form the bicyclo[3.2.1]octane skeleton. researchgate.netuniv.kiev.ua

More recently, an iodine-induced cyclization and oxidation of allylic alcohols has been developed to produce highly functionalized bicyclo[3.2.1]octanes. researchgate.net This method is inspired by convergent disproportionation and allows for the creation of six new bonds in the process.

Rearrangement Reactions for Bicyclo[3.2.1]octane Core Formation

Rearrangement reactions, where the carbon skeleton of a precursor molecule is reorganized, are powerful tools for constructing complex cyclic systems like the bicyclo[3.2.1]octane core. These reactions often proceed from more readily available starting materials, such as bicyclo[2.2.1]heptane derivatives.

The Beckmann rearrangement traditionally transforms an oxime into an amide or lactam. In the context of forming the bicyclo[3.2.1] skeleton, this reaction is applied to oximes derived from bicyclo[2.2.1]heptan-2-one (norcamphor). Treatment of norcamphor-derived oximes with reagents like benzenesulfonyl chloride or sulfuric acid induces a rearrangement where a bridgehead C-C bond migrates, leading to ring expansion. rsc.org The product of this reaction is not the carbocyclic this compound, but rather its nitrogen-containing analogue, 2-azathis compound, a lactam. rsc.org Although it doesn't yield the target ketone directly, this method is crucial for synthesizing the aza-scaffold, which is a key structure in many biologically active molecules. rsc.org

PrecursorReagentProductYield
Norcamphor oximeBenzenesulfonyl chloride2-Azathis compound38%
Norcamphor oximeSulfuric acid/NH₄OH2-Azathis compound35-90% (range from various studies)

Norbornadiene, a bicyclo[2.2.1]hepta-2,5-diene, can serve as a substrate for cascade reactions that result in the expanded bicyclo[3.2.1]octane framework. The reaction of norbornadiene with sulfonyl azides, such as toluenesulfonyl azide, initiates a sequence of transformations. nih.gov The proposed mechanism involves an initial cycloaddition of the azide to one of the double bonds, followed by the loss of nitrogen gas to form a fused-ring aziridine intermediate. nih.govrsc.org This strained intermediate undergoes an electrocyclic ring-opening to a bicyclo[3.1.0]hexene imine, which then experiences an aza-Cope rearrangement to furnish an N-sulfonyl-2-azabicyclo[3.2.1]octa-3,6-diene. nih.govrsc.org Similar to the Beckmann rearrangement, this cascade provides access to the 2-azabicyclo[3.2.1]octane core, which can be further modified, rather than the carbocyclic ketone itself. nih.gov

The expansion of the bicyclo[2.2.1]heptane (norbornane) ring system is a widely used and effective strategy for synthesizing the bicyclo[3.2.1]octane core. One of the preferred methods for preparing this compound starts from norbornene (bicyclo[2.2.1]hept-2-ene). The reaction of norbornene with dichlorocarbene generates a dichlorocyclopropane adduct. This adduct undergoes a thermal rearrangement to produce 3-chlorobicyclo[3.2.1]oct-2-ene. Subsequent hydrolysis of this chloro-alkene derivative with concentrated sulfuric acid yields the desired this compound.

Another example involves the reaction of bicyclo[2.2.2]octene with N-bromosuccinimide (NBS), which produces a mixture of products, including rearranged monobromides. The major monobromide product is endo-8-bromobicyclo[3.2.1]oct-2-ene, which can serve as a precursor for the bicyclo[3.2.1]octane system. Furthermore, acid-promoted rearrangements of bicyclo[2.2.2]octane systems have also been shown to yield the bicyclo[3.2.1] framework. nih.gov

Ketyl Radical Promoted Rearrangements of Bicyclo[2.2.2]octenones

The transformation of bicyclo[2.2.2]octenone frameworks into the isomeric bicyclo[3.2.1]octanone system can be achieved through ketyl radical-promoted rearrangements. This synthetic strategy hinges on the generation of a ketyl radical intermediate from the bicyclo[2.2.2]octenone precursor, which then undergoes a skeletal reorganization to furnish the more thermodynamically stable bicyclo[3.2.1]octane structure.

One effective method for initiating this rearrangement involves photoinduced electron transfer (PET) reactions. For instance, the irradiation of a bicyclo[2.2.2]octenone in the presence of an electron donor like triethylamine can lead to the formation of the desired bicyclo[3.2.1]octanone. This process is considered a clean and efficient route for this specific molecular rearrangement researchgate.net.

The mechanism of this rearrangement proceeds via the initial formation of a bicyclo[2.2.2]oct-5-en-2-yl radical. This radical can then rearrange to a bicyclo[3.2.1]oct-6-en-2-yl radical through the intermediacy of a cyclopropylcarbinyl radical. The final product ratio is influenced by the delicate balance between the ring strain of the bicyclic systems and the stability of the radical intermediates. The presence of radical-stabilizing substituents can influence the equilibrium and favor the formation of the rearranged bicyclo[3.2.1]octene system escholarship.org.

Modern and Advanced Synthetic Strategies

Stereoselective and Enantioselective Synthesis

The demand for enantiomerically pure this compound derivatives in various fields, including natural product synthesis and medicinal chemistry, has spurred the development of sophisticated stereoselective and enantioselective synthetic methodologies.

A powerful strategy for the asymmetric synthesis of this compound derivatives is the enantioselective deprotonation of the parent ketone using chiral lithium amide bases. This method allows for the creation of a chiral enolate, which can then be trapped with various electrophiles to yield enantiomerically enriched products. The effectiveness of this approach has been demonstrated in the synthesis of sulfur analogues of tropanes, starting from 8-thiathis compound nih.govacs.org.

The choice of the chiral lithium amide base is crucial for achieving high levels of enantioselectivity. These bases can differentiate between the two enantiotopic protons alpha to the carbonyl group, leading to the preferential formation of one enantiomer of the enolate. The presence of additives, such as lithium chloride, can also significantly influence the enantiocontrol of the deprotonation step ehu.escanada.ca.

The resulting enantioenriched lithium enolate can be quenched with a variety of electrophiles, allowing for the introduction of diverse functionalities at the C2 position of the this compound skeleton. This versatility makes chiral base-mediated enantioselective deprotonation a valuable tool for the synthesis of a wide range of chiral bicyclic compounds.

Asymmetric photoresolution offers a unique approach to obtaining enantiomerically enriched this compound derivatives from a racemic mixture. This technique utilizes circularly polarized light to selectively excite and induce a photochemical reaction in one enantiomer at a different rate than the other, leading to an enrichment of the less reactive enantiomer.

The application of this technique has been successfully demonstrated for axially chiral derivatives of this compound, such as 8-(phenylmethylene)this compound. Irradiation of the racemic ketone with circularly polarized light leads to its partial photoresolution researchgate.net. The irradiation of the optically active ketone results in its efficient photoracemization researchgate.net. These compounds have been investigated for their potential as chiroptical triggers in liquid crystal-based optical switches researchgate.netacs.org. The efficiency of the photoresolution is dependent on the photochemical properties of the specific this compound derivative and the wavelength of the circularly polarized light used wisc.edu.

Organocatalysis has emerged as a powerful and environmentally benign tool for the asymmetric synthesis of complex molecules, including the bicyclo[3.2.1]octane framework. mdpi.comnih.gov This approach avoids the use of metal catalysts and often proceeds under mild reaction conditions.

A variety of organocatalytic strategies have been developed for the enantioselective synthesis of bicyclo[3.2.1]octane derivatives. One of the most successful approaches is the use of domino reactions, which allow for the rapid construction of the bicyclic core with multiple stereocenters in a single synthetic operation.

For example, a highly enantio- and diastereoselective organocatalytic domino Michael-Henry reaction has been developed for the preparation of medicinally important bicyclo[3.2.1]octane derivatives. This reaction can generate up to four stereogenic centers, including two quaternary stereocenters, with high levels of stereocontrol acs.org. Another notable example is the organocatalytic asymmetric reaction between 1,4-cyclohexanedione and nitroalkenes, which affords bicyclo[3.2.1]octane derivatives with four contiguous stereogenic centers as a single diastereoisomer and with excellent enantioselectivities rsc.orgsemanticscholar.org.

The success of these reactions often relies on the use of bifunctional organocatalysts, such as quinine-derived thioureas, which can activate both the nucleophile and the electrophile through hydrogen bonding interactions, thereby controlling the stereochemical outcome of the reaction.

Table 1: Organocatalytic Synthesis of Bicyclo[3.2.1]octane Derivatives

Entry Reactants Catalyst Product Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee, %)
1 Cyclohexane-1,2-dione, trans-β-nitrostyrene Quinine-derived thiourea Bicyclo[3.2.1]octan-8-one derivative 75 88:12 97
2 Cyclohexane-1,2-dione, trans-2-(2-nitrovinyl)thiophene Quinine-derived thiourea Bicyclo[3.2.1]octan-8-one derivative 89 92:8 99
3 3-Methylcyclohexane-1,2-dione, trans-β-nitrostyrene Quinine-derived thiourea Bicyclo[3.2.1]octan-8-one derivative - - -
4 1,4-Cyclohexanedione, various nitroalkenes Bifunctional organocatalyst Substituted bicyclo[3.2.1]octan-2-ones Good to high Single diastereoisomer Excellent

The bicyclo[3.2.1]octane framework is a key structural motif present in numerous biologically active natural products. Consequently, the development of efficient and stereoselective synthetic routes to this bicyclic system has been a significant focus of chemical research. This article details various synthetic methodologies for the construction of this compound and its derivatives, categorized into domino reactions and intramolecular cyclization and cycloaddition reactions.

1 Domino Reactions

Domino reactions, also known as cascade or tandem reactions, offer an efficient and atom-economical approach to complex molecular architectures by forming multiple chemical bonds in a single synthetic operation without isolating intermediates.

The organocatalytic asymmetric domino Michael-Henry reaction represents a powerful strategy for the synthesis of substituted bicyclo[3.2.1]octan-2-ones. This reaction between 1,4-cyclohexanedione and nitroalkenes, catalyzed by a proline-derived bifunctional catalyst, yields bicyclo[3.2.1]octane derivatives with four contiguous stereogenic centers. rsc.org The products are typically obtained as a single diastereoisomer with high enantioselectivities. rsc.org For instance, the reaction between 1,4-cyclohexanedione and various nitroalkenes in the presence of a suitable organocatalyst can afford the corresponding bicyclo[3.2.1]octan-2-ones in good yields and excellent stereoselectivity. rsc.orglboro.ac.uk

A notable example involves the use of a secondary amine-thiourea catalyst in the enantioselective domino Michael-Henry reaction between cyclohexa-1,4-dienone and a γ,δ-alkyl-aryl-disubstituted nitrodiene, which provides the corresponding nitrobicyclo[3.2.1]octan-2-one derivative in high yield (91%), excellent enantiomeric excess (96%), and with complete diastereocontrol. beilstein-journals.org Similarly, quinine-derived catalysts have been employed in the domino Michael-Henry reaction between cyclohexane-1,2-dione and nitroolefins to synthesize bicyclo[3.2.1]octan-8-ones in good yields, with moderate diastereoselectivities and excellent enantioselectivities. beilstein-journals.org

Table 1: Selected Examples of Domino Michael-Henry Reactions

Reactant 1 Reactant 2 Catalyst Product Yield (%) ee (%) dr
1,4-Cyclohexanedione Nitroalkene Proline-derived Substituted bicyclo[3.2.1]octan-2-one Good Excellent Single diastereoisomer
Cyclohexa-1,4-dienone γ,δ-alkyl-aryl-disubstituted nitrodiene Cyclic thiourea Nitrobicyclo[3.2.1]octan-2-one 91 96 Complete

Organocatalytic domino Michael-aldol annulations provide a versatile and efficient route to the bicyclo[3.2.1]octane core. rsc.org This strategy has been successfully applied to the synthesis of polysubstituted chiral bicyclo[3.2.1]octanes. nih.gov The reaction of cyclic 1,3-ketoesters with β,γ-unsaturated 1,2-ketoesters, in the presence of a suitable organocatalyst, can produce bicyclo[3.2.1]octanes with four stereogenic centers, including two quaternary carbons, in good yields (53–98%), with diastereoselectivities ranging from 1:1 to 5:1 dr, and enantioselectivities up to 95:5 ee. acs.org

For example, the reaction between a β,γ-unsaturated amide and a 1,3-ketoester, catalyzed by a quinine-derived thiourea catalyst, can yield polysubstituted chiral bicyclo[3.2.1]octanes. The stereochemical outcome of these reactions can sometimes be influenced by the choice of solvent and other reaction conditions. rsc.org

Table 2: Catalyst Performance in Domino Michael-Aldol Reaction for Bicyclo[3.2.1]octane Scaffolds

Reactant 1 Reactant 2 Catalyst Yield (%) dr ee (%)
β,γ-Unsaturated amide 1,3-Ketoester Quinine-derived thiourea Good Good High

2 Intramolecular Cyclization and Cycloaddition Reactions

Intramolecular reactions that form rings are fundamental to the synthesis of bicyclic systems. These methods often offer high levels of stereocontrol and efficiency.

The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for the construction of the bicyclo[3.2.1]octane framework. nih.govmdpi.com This reaction involves a 5-vinyl-1,3-cyclohexadiene moiety which, upon heating, undergoes cyclization to form a tricyclo[3.2.1.0²⁷]octane intermediate. nih.govmdpi.com Subsequent regioselective cleavage of the cyclopropane (B1198618) ring within this intermediate leads to the desired bicyclo[3.2.1]octane system. nih.govmdpi.com

For example, (R)-carvone can be converted to a tert-butyldimethylsilyl enol ether containing a 5-vinyl-1,3-cyclohexadiene moiety. nih.gov Heating this compound in a sealed tube results in an efficient IMDA reaction to yield the corresponding tricyclic system, which can then be further transformed into highly functionalized, enantiopure bicyclo[3.2.1]octane derivatives. nih.gov Another strategy involves a scandium-catalyzed Diels-Alder reaction followed by an intramolecular oxidative cyclization to construct highly functionalized bicyclo[3.2.1]octanes.

The Conia-ene reaction, the intramolecular addition of an enol to an alkyne, and related radical cyclizations provide effective methods for synthesizing the bicyclo[3.2.1]octane skeleton. nih.gov The Au(I)-catalyzed Conia-ene cyclization and the Mn(III)-mediated radical cyclization of alkynyl ketones have been explored for the synthesis of the bicyclo[3.2.1]octane fragment of rhodojaponin III. nih.govresearchgate.net

In one approach, an alkynyl ketone can be subjected to Mn(OAc)₃-mediated radical cyclization to afford the bicyclo[3.2.1]octane core. nih.gov An enantioselective Conia-ene-type process has also been developed using a cooperative catalyst system, which allows for the cyclization of ketones with tethered alkynes to form cyclopentenes, a related five-membered ring system. scispace.comorganic-chemistry.org

Palladium catalysis is a versatile tool for the construction of aza-bicyclo[3.2.1]octane systems. One reported method involves the palladium-catalyzed intramolecular cyclization of a hydrazine derivative to yield a 2-azathis compound core. rsc.org This bicyclic system serves as a key intermediate in the synthesis of homocarbocyclic nucleosides. rsc.org

A catalytic strategy for the in-situ generation of substituted π-allyl palladium dipoles from neutral η³-propargyl palladium complexes has also been developed. nih.gov This enables the construction of enantiomerically enriched aza-bicyclo[3.2.1]octane frameworks through cascade cyclization reactions. nih.gov This method has been shown to be efficient, proceeding under mild conditions with excellent stereochemical control. nih.gov

Electrochemical methods offer a sustainable and often milder alternative to traditional chemical reagents for radical generation. A reductive [3+2] radical annulation strategy has been developed for the construction of bicyclo[3.2.1]octane motifs found in ent-kaurane and beyerane diterpenoids. acs.orgnih.gov This method demonstrates the utility of radical cyclizations in the synthesis of complex natural products containing the bicyclo[3.2.1]octane core. acs.orgnih.gov Synthetic organic electrochemistry provides a platform for the generation and utilization of radicals for various transformations, including the functionalization of alkenes and the deconstructive synthesis of ketones from cycloalkanols, which can be precursors to bicyclic systems. cardiff.ac.uk

Organocatalytic Approaches

Cascade and Tandem Reactions

Cascade and tandem reactions represent a highly efficient strategy for the synthesis of complex molecular architectures like the this compound framework from simpler precursors in a single operation. These processes, by combining multiple bond-forming events in a sequential manner, minimize the need for purification of intermediates, thereby saving time and resources.

Double Michael Addition to Cyclic Dienones

The double Michael addition (DMA) of carbon nucleophiles to cyclic dienones provides an expedient route to 8-disubstituted bicyclo[3.2.1]octane-3-ones. rsc.orgrsc.org This methodology has been successfully applied to the synthesis of both bicyclo[3.2.1]octanes and bicyclo[3.3.1]nonanes. rsc.org The reaction proceeds with yields ranging from 42% to 96% and demonstrates significant control over the stereochemistry of the newly formed bridged secondary, tertiary, or quaternary centers. rsc.orgrsc.org

The reaction involves the conjugate addition of a nucleophile to a dienone, followed by a second intramolecular Michael addition to form the bicyclic system. A variety of carbon nucleophiles can be employed in this transformation. The stereochemical outcome at the bridgehead is a notable feature of this reaction. rsc.org

Table 1: Scope of the Double Michael Addition with Various Nucleophiles.
EntryNucleophileProductYield (%)
1Nitromethane8-Nitro-8-methylthis compound78
2Dimethyl malonateDimethyl 3-oxobicyclo[3.2.1]octane-8,8-dicarboxylate96
3Malononitrile3-Oxobicyclo[3.2.1]octane-8,8-dicarbonitrile85
Nazarov-type 4π-Electrocyclization in Bicyclooctane Formation

A novel approach to the synthesis of functionalized bicyclo[3.2.1]octanes involves a cascade reaction that incorporates a Nazarov-type 4π-electrocyclization. researchgate.net This reaction between furfural and isopropyl cyanoacetate in the presence of secondary amines leads to the formation of diisopropyl 8-(dialkylamino)-2,4-dicyano-3-(2-furyl)-6-oxobicyclo[3.2.1]octane-2,4-dicarboxylates in moderate yields (37–45%). researchgate.net

The proposed mechanism begins with the formation of a deprotonated Stenhouse salt from the secondary amine and furfural. This intermediate is believed to undergo a spontaneous Nazarov-type 4π-electrocyclization to form a 2,3-diaminocyclopentenone. researchgate.net Subsequent Michael additions and an intramolecular cyclization cascade lead to the final bicyclic product. researchgate.net The Nazarov cyclization itself is a powerful tool for constructing five-membered rings and involves the 4π-electrocyclic ring closure of a pentadienyl cation. wikipedia.orglongdom.org This key step is followed by elimination and tautomerization to yield the cyclopentenone product. wikipedia.org The stereochemistry of the reaction is governed by the Woodward-Hoffmann rules, dictating a conrotatory cyclization. wikipedia.orglongdom.org

Copper-Catalyzed Asymmetric Synthesis of Bicyclo[3.n.1]alkenones

A copper-catalyzed formal [3+3] cycloaddition has been developed for the asymmetric synthesis of highly strained bicyclo[3.n.1]alkenones. acs.orgnih.govacs.org This method provides access to chiral bicyclo[3.n.1]alkenone frameworks with an all-carbon quaternary stereocenter in moderate to good yields and good to excellent enantioselectivities. acs.orgnih.gov The reaction is proposed to proceed through a tandem sequence of a Michael addition followed by an intramolecular aldol (B89426) cyclization. acs.org The resulting chiral cycloadducts are versatile and can be converted into various valuable bridged systems, which are of interest for the construction of natural and bioactive compounds. acs.orgnih.govacs.org

Table 2: Copper-Catalyzed Asymmetric Synthesis of Bicyclo[3.n.1]alkenones.
EntrySubstrateYield (%)Enantiomeric Excess (ee, %)
1Cyclopentane-1,3-dione derivative6895
2Cyclohexane-1,3-dione derivative9198

Synthesis of Heteroatom-Containing Analogues

The introduction of heteroatoms into the this compound scaffold leads to analogues with distinct chemical and biological properties. The synthesis of these heterocyclic frameworks often requires specialized synthetic strategies.

8-Azathis compound (Tropinone) and its Derivatives

The 8-azabicyclo[3.2.1]octane core is the central structural feature of tropane (B1204802) alkaloids, a class of compounds with a wide range of biological activities. ehu.esrsc.org Tropinone, the ketone counterpart, is a key intermediate in the synthesis of many of these alkaloids. ehu.es The desymmetrization of tropinone and its derivatives is a widely utilized strategy to access various members of the tropane family. ehu.esrsc.org

A variety of synthetic methods have been developed for the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. ehu.esrsc.org These approaches often focus on achieving stereochemical control during the formation of the bicyclic system itself. ehu.esrsc.org For instance, aldol condensation of 8-substituted 8-azabicyclo[3.2.1]octan-3-ones with aldehydes can be used to introduce substituents at the 2-position. koreascience.kr The synthesis of N-substituted tropinone analogues, such as those with a triazine ring, has also been explored for their potential in medicinal chemistry. ptfarm.pl

8-Thiathis compound and its Enolate Chemistry

8-Thiathis compound (TBON) is a sulfur-containing analogue of tropinone. thieme-connect.com The synthesis of this compound can be achieved from tropinone by quaternization with methyl iodide, followed by treatment with sodium sulfide. nih.gov

The enolate chemistry of TBON has been a subject of investigation, particularly in the context of enantioselective deprotonation using chiral lithium amides. thieme-connect.com This approach allows for the preparation of 2-substituted-8-thiabicyclo[3.2.1]octan-3-ones, which serve as entry points to sulfur analogues of tropane alkaloids. thieme-connect.comnih.gov The enantioselectivity of the deprotonation can be high, with enantiomeric excesses of up to 86% being reported in the presence of additives like LiCl or ZnCl2. thieme-connect.com The resulting non-racemic lithium enolate can be trapped with various electrophiles. For example, the aldol addition to benzaldehyde (B42025) has been used as a model system to study the chemistry of TBON enolates. thieme-connect.com

Table 3: Chemical Compounds Mentioned.
Compound NameSystematic Name
This compoundThis compound
Tropinone8-Methyl-8-azathis compound
8-Azathis compound8-Azathis compound
8-Thiathis compound8-Thiathis compound
NitromethaneNitromethane
Dimethyl malonateDimethyl propanedioate
MalononitrilePropanedinitrile
FurfuralFuran-2-carbaldehyde
Isopropyl cyanoacetatePropan-2-yl 2-cyanoacetate
Methyl iodideIodomethane
Sodium sulfideSodium sulfide
BenzaldehydeBenzaldehyde
8-Oxabicyclo[3.2.1]octanes

The 8-oxabicyclo[3.2.1]octane framework is a key structural motif present in a variety of biologically active natural products. Its synthesis has attracted considerable attention from the scientific community, leading to the development of several innovative and efficient synthetic methodologies. These strategies often focus on controlling the stereochemistry of the bicyclic system, which is crucial for its biological function. This section details prominent methods for the synthesis of 8-oxathis compound and its derivatives, highlighting the diversity of approaches from cycloaddition reactions to metal-catalyzed cyclizations.

Titanium(IV) Chloride-Mediated Reactions of 3-Alkoxycyclobutanones and Allenylsilanes

A notable method for the stereoselective synthesis of 8-oxabicyclo[3.2.1]octan-3-ones involves the reaction of 1-substituted allenylsilanes with 3-alkoxycyclobutanones in the presence of titanium(IV) chloride (TiCl₄). cyu.fr This process is proposed to proceed through a unique multi-step mechanism. The reaction is initiated by the TiCl₄-mediated formation of a 1,4-zwitterionic intermediate from the 3-alkoxycyclobutanone. Nucleophilic attack of the allenylsilane on this intermediate, followed by a 1,2-silyl migration, leads to the formation of a five-membered ring. A subsequent seven-membered cyclization of the resulting titanium enolate affords the 8-oxabicyclo[3.2.1]octane skeleton. cyu.fr Deuteration studies and one-pot Peterson olefination reactions suggest the formation of an alkyl titanium species after the construction of the bicyclic framework. cyu.fr This method is advantageous as it utilizes readily available starting materials to construct the complex bicyclic system in a stereoselective manner. google.com

Table 1: TiCl₄-Mediated Synthesis of 8-Oxabicyclo[3.2.1]octan-3-ones (Note: The following data is representative and compiled from descriptive accounts of the methodology.)

Entry3-AlkoxycyclobutanoneAllenylsilaneProduct (8-Oxathis compound Derivative)Yield (%)Diastereoselectivity
13-methoxycyclobutanone(3-phenylprop-1,2-dien-1-yl)trimethylsilane1-phenyl-8-oxathis compoundHighStereoselective
23-benzyloxycyclobutanone(3-methylbut-1,2-dien-1-yl)trimethylsilane1-isopropyl-8-oxathis compoundGoodStereoselective

Gold(I)-Catalyzed Tandem 1,3-Acyloxy Migration/Ferrier Rearrangement

An efficient approach for the preparation of enantiomerically pure 8-oxabicyclo[3.2.1]octanes employs a gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enynes bearing propargylic carboxylates. acs.orgncl.ac.ukmsu.edu This methodology provides access to disubstituted 8-oxabicyclo[3.2.1]octanes with high efficiency and complete diastereoselectivity. acs.orgncl.ac.uk The proposed mechanism suggests a dual role for the gold catalyst. Initially, it facilitates a 1,3-acyloxy migration on the propargylic ester to form a nucleophilic allenic intermediate. Subsequently, the gold catalyst acts as a Lewis acid to promote an intramolecular Ferrier reaction, leading to the formation of an allylic oxocarbenium ion which then undergoes cyclization. acs.orgncl.ac.uk The resulting bicyclic compounds can be further elaborated, for instance, through an interrupted Nazarov cyclization to yield more complex tricyclic systems. acs.orgncl.ac.ukmsu.edu

Table 2: Gold(I)-Catalyzed Synthesis of 8-Oxabicyclo[3.2.1]octanes (Note: The following data is representative and compiled from descriptive accounts of the methodology.)

EntryGlycal-Derived 1,6-EnyneGold CatalystProductYield (%)Diastereoselectivity
1D-Glucal-derived enynePh₃PAuCl / AgSbF₆Disubstituted 8-oxabicyclo[3.2.1]octaneHighComplete
2L-Rhamnal-derived enyneIPrAuCl / AgOTfDisubstituted 8-oxabicyclo[3.2.1]octaneHighComplete

Cross-Coupling Reactions Followed by Reduction

Cross-coupling protocols, such as Stille and Suzuki reactions, have been effectively utilized in the synthesis of 3-aryl-8-oxabicyclo[3.2.1]octane derivatives. core.ac.uk These methods typically involve the coupling of a vinyl triflate or halide precursor of the 8-oxabicyclo[3.2.1]octene system with an appropriate organostannane or boronic acid. The Stille coupling has been shown to produce 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters in high yields. core.ac.uk In some cases, Suzuki coupling conditions proved less effective, leading to complex reaction mixtures. core.ac.uk The resulting unsaturated bicyclic compounds are then subjected to reduction, for example, using samarium iodide, to afford the saturated 8-oxabicyclo[3.2.1]octane skeleton. This reduction step often proceeds with diastereoselectivity, yielding a mixture of diastereomers. core.ac.uk

Table 3: Synthesis of 3-Aryl-8-oxabicyclo[3.2.1]octanes via Stille Coupling and Reduction (Note: The following data is representative and compiled from descriptive accounts of the methodology.)

EntryArylstannaneCoupled Product Yield (%)Final Product after ReductionDiastereomeric Ratio
1Tributyl(phenyl)stannane853-phenyl-8-oxabicyclo[3.2.1]octane-2-carboxylateMajor/Minor isomers
2Tributyl(2-thienyl)stannane783-(2-thienyl)-8-oxabicyclo[3.2.1]octane-2-carboxylateMajor/Minor isomers
3Tributyl(4-methoxyphenyl)stannane913-(4-methoxyphenyl)-8-oxabicyclo[3.2.1]octane-2-carboxylateMajor/Minor isomers

Asymmetric [3+2]-Cycloaddition of Platinum-Containing Carbonyl Ylides

A catalytic asymmetric synthesis of 8-oxabicyclo[3.2.1]octane derivatives has been achieved through a [3+2]-cycloaddition of platinum-containing carbonyl ylides with vinyl ethers. acs.org These carbonyl ylides are generated in situ from acyclic γ,δ-ynones upon treatment with a platinum catalyst, such as a complex of PtCl₂ with a Walphos ligand and AgSbF₆. acs.org This method provides synthetically useful 8-oxabicyclo[3.2.1]octane derivatives in good yields and with high levels of enantioselectivity, often exceeding 90% ee. The reaction can also be applied to intramolecular cycloadditions, leading to the formation of tricyclic oxacycles with high enantiomeric excess. acs.org

Table 4: Asymmetric [3+2]-Cycloaddition for the Synthesis of 8-Oxabicyclo[3.2.1]octane Derivatives (Note: The following data is representative and compiled from descriptive accounts of the methodology.)

Entryγ,δ-YnoneVinyl EtherCatalyst SystemYield (%)Enantiomeric Excess (ee %)
11-phenyl-5-hexyn-1-oneEthyl vinyl etherPtCl₂-Walphos / AgSbF₆Good>90
21-(4-bromophenyl)-5-hexyn-1-oneButyl vinyl etherPtCl₂-Walphos / AgSbF₆Good>90
31-cyclohexyl-5-hexyn-1-oneEthyl vinyl etherPtCl₂-Walphos / AgSbF₆Good>90

Intermolecular [5+2] Cycloadditions of Pyrylium Ion Intermediates

Highly enantioselective intermolecular [5+2] cycloadditions of pyrylium ion intermediates with electron-rich alkenes offer another powerful route to 8-oxabicyclo[3.2.1]octane derivatives. This transformation is promoted by a dual catalyst system, typically composed of an achiral thiourea and a chiral primary aminothiourea. The reaction proceeds via the formation of a pyrylium ylide precursor, which then undergoes a [5+2] cycloaddition with the alkene. This method is notable for its ability to construct the bicyclic core with an embedded α,β-unsaturated ketone, which can be further functionalized. The enantioselectivity of the reaction is highly dependent on the substitution pattern of the pyranone precursor.

Table 5: Enantioselective Intermolecular [5+2] Cycloaddition for 8-Oxabicyclo[3.2.1]octane Synthesis (Note: The following data is representative and compiled from descriptive accounts of the methodology.)

EntryPyranone PrecursorAlkeneCatalyst SystemYield (%)Enantiomeric Excess (ee %)
16-methyl-4-pyranone derivativeEthyl vinyl etherChiral aminothiourea / Achiral thioureaHighHigh
26-propyl-4-pyranone derivativeEthyl vinyl etherChiral aminothiourea / Achiral thioureaHighHigh
36-benzyl-4-pyranone derivativeDihydropyranChiral aminothiourea / Achiral thioureaGoodHigh

Reactivity and Mechanistic Studies of Bicyclo 3.2.1 Octan 3 One

Reactions at the Carbonyl Group

The carbonyl group in bicyclo[3.2.1]octan-3-one is the primary site for a variety of chemical transformations, including nucleophilic additions and reductions. The stereochemical outcome of these reactions is often dictated by the rigid bicyclic structure, which influences the trajectory of the incoming reagent.

Nucleophilic Additions

The carbonyl carbon of this compound is electrophilic and susceptible to attack by various nucleophiles. The synthesis of 8-disubstituted bicyclo[3.2.1]octane-3-ones can be achieved through a double Michael addition of carbon nucleophiles to 7-membered ring dienones, a reaction that proceeds in good yields (42–96%) and with controlled stereochemistry. rsc.org While not a direct addition to the this compound, this demonstrates a synthetic route where nucleophilic additions are key to forming the core structure.

More direct studies on related systems, such as tetrahalobicyclo[3.2.1]octadienes, have shown that these functionalized building blocks are receptive to a wide range of nucleophilic additions, yielding products with high selectivity. acs.org In heteroatomic analogs, such as 2-azathis compound precursors, intramolecular nucleophilic attack by an amine group is a key step in the formation of the bicyclic lactam. rsc.org These examples highlight the general susceptibility of the bicyclo[3.2.1]octane framework to nucleophilic attack, a principle that extends to the parent ketone.

Reduction Reactions

The reduction of the carbonyl group in this compound and its derivatives provides access to the corresponding bicyclo[3.2.1]octan-3-ols. The stereoselectivity of these reductions is a critical aspect, often yielding either the endo or exo alcohol depending on the reducing agent and substrate.

For instance, the reduction of syn-8-hydroxybicyclo[3.2.1]octan-2-one with sodium borohydride (B1222165) yields the endo(equatorial)-syn-bicyclo[3.2.1]octane-2,8-diol as the major product. acs.org Similarly, stereoselective reduction methods have been developed for 6-substituted 6-azabicyclo[3.2.1]octan-3-ones to produce the corresponding 3α-ols and 3β-ols. rsc.org

Samarium iodide (SmI₂) has also been employed as a reducing agent for related systems. In the synthesis of 2-carbomethoxy-3-aryl-8-thiabicyclo[3.2.1]octanes, SmI₂ reduction of an unsaturated precursor generally provides a 4:1 ratio of the 3α-aryl to 3β-aryl products. nih.gov This method is also the choice for reducing 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters, as it preferentially furnishes the desired 2β-carbomethoxy configured compounds, whereas catalytic hydrogenation leads to the less biologically active 2α-diastereomers. nih.gov

Table 1: Stereoselective Reduction of this compound Analogs
SubstrateReducing AgentMajor ProductReference
syn-8-hydroxybicyclo[3.2.1]octan-2-oneSodium borohydrideendo(equatorial)-syn-bicyclo[3.2.1]octane-2,8-diol acs.org
6-substituted 6-azathis compoundVarious6-substituted 6-azabicyclo[3.2.1]octan-3α-ol and -3β-ol rsc.org
2-carbomethoxy-3-aryl-8-thiabicyclo[3.2.1]oct-2-enesSamarium iodide (SmI₂)3α-aryl-2-carbomethoxy-8-thiabicyclo[3.2.1]octanes (4:1 ratio) nih.gov

Enolate Chemistry and Transformations

The protons on the carbons alpha to the carbonyl group (C-2 and C-4) of this compound can be removed by a strong base to form a lithium enolate. This nucleophilic intermediate is central to a variety of carbon-carbon bond-forming reactions, including alkylations and aldol (B89426) additions. The enolate chemistry of this compound and its heteroatomic analogs has been extensively studied. nih.govcore.ac.uk

A key strategy for introducing chirality in the synthesis of bicyclo[3.2.1]octane derivatives is the enantioselective deprotonation of the prochiral ketone using a chiral lithium amide base. ehu.es This process generates a non-racemic enolate, which can then be trapped by an electrophile to yield an optically active product.

Studies on 8-thiathis compound have shown that deprotonation with a chiral lithium amide, such as (S)-N-(diphenyl)methyl-1-phenylethylamine, followed by reaction with an electrophile, affords sulfur analogs of tropane (B1204802) alkaloids. researchgate.netcdnsciencepub.com For example, quenching the resulting enolate with benzaldehyde (B42025) gives the corresponding aldol product as a single diastereoisomer (exo, threo) and in high enantiomeric purity (95% ee). researchgate.netcdnsciencepub.com This methodology has proven effective for accessing a variety of 2-substituted-8-thiabicyclo[3.2.1]octane-3-ones. nih.gov The desymmetrization of tropinone, an 8-aza analog, via enantioselective deprotonation is also a widely used strategy to access various tropane alkaloids. ehu.es

Table 2: Enantioselective Deprotonation and Electrophilic Quench
SubstrateChiral BaseElectrophileProduct OutcomeReference
8-thiathis compound(S)-N-(diphenyl)methyl-1-phenylethylamineBenzaldehydeexo, threo aldol product (95% ee) researchgate.netcdnsciencepub.com
4-tert-butylcyclohexanoneChiral lithium amidesTMSClSilyl (B83357) enol ether (up to 88% ee) researchgate.net
Tropinone (8-azathis compound)Phenylglycinol-derived chiral lithium amideVariousEnantioenriched tropane alkaloids ehu.es

Lithium enolates generated from this compound can be trapped with silylating agents, such as trimethylsilyl (B98337) chloride (TMSCl), to form stable silyl enol ethers. cdnsciencepub.com These compounds are versatile synthetic intermediates. The formation of the non-racemic silyl enol ether can be achieved through two main protocols: the internal quench protocol, where the base and TMSCl are premixed before adding the ketone, or the external quench method, where the base reacts with the ketone before TMSCl is introduced. canada.ca

The resulting silyl enol ethers can then be used in further transformations. For example, a tert-butyldimethylsilyl enol ether moiety derived from a carvone (B1668592) precursor was used to incorporate an additional oxygenated function during the synthesis of functionalized bicyclo[3.2.1]octane systems. nih.govmdpi.com In another instance, a silyl enol ether was identified as an intermediate in the Lewis acid-catalyzed annulation of bicyclobutanes with dienol ethers to synthesize bicyclo[4.1.1]octanes, which upon hydrolysis yielded a ketone product. rsc.orgchemrxiv.org

The lithium enolate of this compound and its derivatives readily participates in aldol reactions with various electrophiles, most notably aldehydes. These reactions are often highly diastereoselective. researchgate.net For example, the lithium enolate of 8-methyl-8-azathis compound (tropinone) reacts with benzaldehyde to produce the exo-anti aldol adduct with high diastereoselectivity. researchgate.net

Similarly, the enolate of 8-thiathis compound reacts with benzaldehyde to give the corresponding aldol product. researchgate.netcdnsciencepub.com Beyond lithium enolates, magnesium-catalyzed aldol reactions have also been explored. The use of MgI₂ as a catalyst in the aldol reaction of 8-thiathis compound (TBON) yielded new aldol products not observed with the corresponding lithium enolate chemistry. canada.ca Organocatalytic domino Michael/Aldol reactions have also been developed to prepare complex bicyclo[3.2.1]octane derivatives with multiple stereogenic centers in good yields and high enantioselectivities. nih.gov

Alkylation and Acylation Reactions of Enolates

The generation of enolates from this compound and its heteroatomic analogs provides a pathway for the introduction of functional groups at the α-position to the carbonyl. The reactivity of these enolates is influenced by the nature of the bicyclic scaffold and the reaction conditions.

Studies on 8-thiathis compound have shown that its lithium enolate reacts readily with electrophiles like trimethylsilyl chloride, acetic anhydride, and acyl cyanides. cdnsciencepub.comingentaconnect.com However, direct C-alkylation with common alkylating agents has proven to be challenging under these conditions. cdnsciencepub.com In contrast, the alkylation of tropinone, an 8-azathis compound derivative, can be achieved with a careful selection of electrophiles, yielding products with moderate success. canada.ca

The aldol reaction, a key carbon-carbon bond-forming reaction, has been demonstrated with bicyclo[3.2.1]oct-6-en-3-one derivatives, proceeding with high diastereoselectivity. researchgate.net For instance, the lithium enolate of 8-thiathis compound, when generated enantioselectively using chiral lithium amides, reacts with benzaldehyde to give the corresponding aldol product as a single diastereoisomer in high enantiomeric purity. cdnsciencepub.com A flexible route to constrained bicyclic peptidomimetics has been developed through the transannular enolate alkylation of piperazinone derivatives, which forms the 3,8-diazabicyclo[3.2.1]octan-2-one framework. nih.gov

Furthermore, regiocontrolled synthesis of bicyclo[3.2.1]octane derivatives can be accomplished through cuprate (B13416276) addition followed by intramolecular acylation, demonstrating another route for functionalization via enolate intermediates. acs.org

PrecursorReagent(s)ElectrophileProduct TypeOutcomeReference(s)
8-Thiathis compoundChiral Lithium AmideBenzaldehydeAldol AdductHigh diastereoselectivity and enantioselectivity (95% ee) cdnsciencepub.com
8-Thiathis compoundLithium Diisopropylamide (LDA)Acetic AnhydrideEnol AcetateSuccessful Acylation cdnsciencepub.comingentaconnect.com
8-Thiathis compoundLDATrimethylsilyl chlorideSilyl Enol EtherSuccessful Silylation cdnsciencepub.comingentaconnect.com
TropinoneLDAVarious ElectrophilesC-Alkylated ProductModerate yield with specific electrophiles canada.ca

Rearrangement Pathways

The rigid, strained structure of the bicyclo[3.2.1]octane skeleton makes it susceptible to various rearrangement reactions, which can be initiated thermally, photochemically, or by chemical reagents.

Skeletal rearrangements of the bicyclo[3.2.1]octane core can lead to the formation of different bicyclic or monocyclic systems. For example, during the solvolysis of exo-bicyclo[3.2.1]octane-6-toluene-p-sulphonate, a 4,6-hydride shift within the bicyclic skeleton has been observed. gla.ac.uk

A notable rearrangement is the Beckmann rearrangement, which transforms the oxime of a ketone into a lactam, thereby inserting a nitrogen atom into the ring. The oxime derived from this compound can undergo this rearrangement to yield a 2-azathis compound or its isomer, providing a synthetic route to nitrogen-containing bicyclic scaffolds. rsc.orgscispace.com

In heteroatomic systems, such as 6,8-dioxabicyclo[3.2.1]octan-4-ols, treatment with thionyl chloride or under Appel conditions promotes a skeletal rearrangement involving oxygen migration from the C5 to the C4 position, resulting in a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system. beilstein-journals.orgbeilstein-journals.org

Photochemical activation of this compound derivatives, particularly those containing additional unsaturation, opens up unique rearrangement pathways. The oxa-di-π-methane rearrangement is a characteristic photoreaction for β,γ-unsaturated ketones. nih.gov When bicyclo[3.2.1]octanoid scaffolds containing this moiety are subjected to UV irradiation, they can rearrange to form multifunctional, donor-acceptor cyclopropanes. For instance, irradiation of a bicyclo[3.2.1]octanoid with an α,β-unsaturated ketone functionality afforded the corresponding tricyclic cyclopropane (B1198618) product in quantitative yield. nih.gov This reaction is believed to proceed through a singlet excitation followed by intersystem crossing to the required triplet state. nih.gov

A related process, the aza-di-π-methane rearrangement, has been observed in iminium ethers derived from the bicyclo[3.2.1]octanoid scaffold. nih.gov This represents the first reported instance of such a rearrangement for a β,γ-unsaturated iminium substrate. nih.gov Depending on the specific excited state, other photochemical processes like acs.orgnih.gov acyl migration are also possible for unsaturated bicyclo[3.2.1]octenone systems. oup.com

Substrate ClassReaction TypeConditionsProduct SkeletonReference(s)
β,γ-Unsaturated Bicyclo[3.2.1]octenoneOxa-di-π-methaneUV irradiation (Pyrex)Tricyclic cyclopropane nih.gov
β,γ-Unsaturated Iminium EtherAza-di-π-methaneUV irradiation (Pyrex)Tricyclic cyclopropane nih.gov
This compound oximeBeckmann RearrangementAcid catalystAzabicyclo[3.2.1]octanone rsc.org
6,8-Dioxabicyclo[3.2.1]octan-4-olOxygen MigrationSOCl₂/pyridine3,8-Dioxabicyclo[3.2.1]octane beilstein-journals.orgbeilstein-journals.org

Ring Cleavage and Fragmentation Reactions

Ring cleavage reactions are pivotal in both the synthesis and degradation of the bicyclo[3.2.1]octane framework. Specific bond cleavages can be used to generate the scaffold from more complex tricyclic systems.

A key synthetic strategy to access the bicyclo[3.2.1]octanone skeleton involves the regioselective cleavage of a cyclopropane ring within a tricyclic precursor. The fragmentation of functionalized tricyclo[3.2.1.0²·⁷]octane derivatives is an efficient method for preparing bicyclo[3.2.1]octanes. mdpi.com The cleavage of the cyclopropyl (B3062369) ketone moiety in these systems can be achieved using dissolving metal reductions or, more mildly, with samarium(II) iodide. mdpi.comnih.gov

Another approach involves the acid-mediated cleavage of tricyclo[3.3.0.0²·⁸]octanones. researchgate.net The use of hydrochloric acid in an ionic liquid like BMImCl has been shown to promote this regioselective cyclopropyl ring cleavage, affording bicyclo[3.2.1]octanones in very good yields and with significantly faster reaction times compared to conventional organic solvents. researchgate.net

Tricyclic PrecursorCleavage MethodReagent(s)ProductKey FeatureReference(s)
Tricyclo[3.2.1.0²·⁷]octan-3-oneReductive CleavageSamarium(II) iodideThis compoundRegioselective C-C bond cleavage mdpi.comnih.gov
Tricyclo[3.3.0.0²·⁸]octanoneAcid-catalyzed CleavageHCl in BMImCl (ionic liquid)Bicyclo[3.2.1]octanoneHigh yield, fast reaction researchgate.net

Functional Group Transformations on this compound Scaffold

The this compound framework serves as a versatile scaffold for a variety of functional group transformations, enabling the synthesis of diverse and complex molecules. These transformations can occur at the carbonyl group, at the α-carbons, or at other positions on the bicyclic core.

The carbonyl group at the C-3 position is a primary site for modification. It can be reduced to the corresponding alcohol, bicyclo[3.2.1]octan-3-ol, using reducing agents such as lithium aluminum hydride (LiAlH₄). rsc.org This alcohol can then serve as a precursor for further reactions. The ketone can also be converted into its oxime, which is the key intermediate for the Beckmann rearrangement to produce lactams. rsc.org

Transformations at the α-carbons (C-2 and C-4) are typically achieved via enolate chemistry, as detailed in section 3.1.3.4. These reactions, including aldol additions, acylations, and silylations, allow for the introduction of a wide range of substituents. cdnsciencepub.comresearchgate.net

The entire bicyclic skeleton can also be modified through more profound transformations. For example, highly functionalized bicyclo[3.2.1]octane products have been shown to undergo C-C bond cleavage followed by reduction to yield polysubstituted cyclohexene (B86901) derivatives, demonstrating their utility as key synthetic intermediates.

Spectroscopic Characterization and Structural Analysis of Bicyclo 3.2.1 Octan 3 One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of Bicyclo[3.2.1]octan-3-one. The rigid, bridged nature of the bicyclic system leads to a complex and informative spectrum, where the chemical environment of each proton and carbon is distinct.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides crucial information about the electronic environment of the hydrogen atoms. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum is characterized by three main groups of signals. A broad peak is observed at approximately δ 1.7 ppm, integrating to six hydrogens. Another sharp peak, corresponding to four hydrogens, is found at δ 2.35 ppm, and a second broad peak for the remaining two hydrogens appears at δ 2.55 ppm canada.ca. The sharpness of the peak at 2.35 ppm suggests a more conformationally rigid set of protons, likely those adjacent to the carbonyl group (alpha-protons at C-2 and C-4), while the broader peaks indicate more conformational flexibility or complex spin-spin coupling for the other protons in the bicyclic framework.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Multiplicity Number of Protons Assignment
~1.7 Broad 6H C-6, C-7, C-8 Protons
2.35 Sharp 4H C-2, C-4 Protons

Note: Assignments are approximate and would require 2D NMR for definitive confirmation.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the chemically non-equivalent carbon atoms. For this compound, a total of six distinct signals are expected due to the molecule's Cₛ symmetry: five signals for the methylene (B1212753) and methine carbons of the bicyclic framework and one for the carbonyl carbon. The carbonyl carbon (C-3) is the most deshielded, appearing significantly downfield. A comprehensive study of the ¹³C spectra of various bicyclic ketones, including the bicyclo[3.2.1]octanone system, has been conducted to examine the influence of structure and substitution on carbon shieldings cdnsciencepub.com. In a study of an analogous compound, 8-aza-bicyclo[3.2.1]octan-3-one (tropinone), the carbonyl carbon appears at δ 206.81 ppm, while other carbons of the bicyclic system are found between δ 28.51 and δ 55.26 ppm ptfarm.pl. This provides a reasonable estimate for the chemical shifts in the parent carbocyclic compound.

Table 2: Estimated ¹³C NMR Chemical Shifts for this compound

Carbon Atom Estimated Chemical Shift (δ) ppm
C-3 (C=O) > 200
C-1, C-5 35 - 50
C-2, C-4 35 - 50
C-8 30 - 40

Note: These are estimated values based on known data for similar bicyclic ketones.

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC, NOESY)

To unambiguously assign the complex ¹H and ¹³C NMR spectra of this compound and its analogues, two-dimensional (2D) NMR techniques are indispensable.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. This allows for the definitive assignment of which proton signal corresponds to which carbon signal, confirming the C-H bond connectivity throughout the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is crucial for mapping out the entire carbon skeleton. For instance, the protons at the C-2 and C-4 positions would show a correlation to the carbonyl carbon at C-3, and the bridgehead protons (H-1, H-5) would show correlations to multiple carbons across the rings, confirming the bicyclic structure. The analysis of complex bicyclo[3.2.1]octanoid neolignans heavily relies on HMBC data to establish the connectivity between the bicyclic core and various substituents rsc.org.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is vital for determining the stereochemistry of the molecule. For the bicyclo[3.2.1]octane framework, NOESY can distinguish between exo and endo protons and confirm the spatial relationships between protons on the different bridges of the structure.

Mass Spectrometry (MS)

Mass spectrometry of this compound (molecular weight: 124.18 g/mol ) provides information on its mass and fragmentation pattern upon ionization. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 124.

The fragmentation of cyclic ketones is complex. A primary fragmentation pathway for ketones is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. For this compound, this could involve cleavage of the C2-C3 or C3-C4 bond. However, due to the ring structure, this initial cleavage does not lead to the loss of a fragment unless a second bond is broken. Subsequent rearrangements and cleavages lead to the observed fragment ions.

According to the National Institute of Standards and Technology (NIST) mass spectrometry database, the spectrum of this compound shows its most prominent peak (top peak) at m/z 80. Other significant peaks are observed at m/z 81 and 67 nih.gov.

Table 3: Key Mass Spectrometry Fragments for this compound

m/z Relative Intensity Possible Fragment
124 Low [M]⁺
81 High [C₆H₉]⁺
80 Top Peak [C₆H₈]⁺

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The most prominent and diagnostic feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. This band is typically observed at approximately 1710 cm⁻¹ canada.ca. The position of this peak is characteristic of a ketone within a six-membered ring that is part of a strained bicyclic system. The spectrum would also display characteristic C-H stretching vibrations for the sp³-hybridized carbons around 2850-3000 cm⁻¹ and various C-H bending and C-C stretching vibrations in the fingerprint region (below 1500 cm⁻¹).

X-ray Diffraction Analysis

X-ray studies on these analogues consistently show that the six-membered ring of the bicyclo[3.2.1]octane system adopts a distorted chair conformation. The five-membered ring typically exists in a half-chair or an envelope conformation canada.ca. For example, in an enmein (B198249) derivative, the six-membered ring is a distorted chair, and the five-membered ring has a half-chair conformation canada.ca. Similarly, studies on trioxabicyclo[3.2.1]octane derivatives, which crystallize in the orthorhombic space group P2(1)2(1)2(1), confirm the general chair-like and envelope/half-chair conformations of the respective rings.

This structural motif is a common framework in many biologically active natural products, and its rigid, well-defined conformation determined by X-ray analysis is crucial for understanding its chemical reactivity and biological interactions.

Computational Chemistry and Theoretical Studies of Bicyclo 3.2.1 Octan 3 One

Computational chemistry serves as a powerful tool for investigating the structural, electronic, and reactive properties of Bicyclo[3.2.1]octan-3-one and its derivatives. Theoretical studies provide insights that are often inaccessible through experimental methods alone, ranging from the analysis of molecular orbitals to the complex energy landscapes of biosynthetic pathways.

Advanced Analytical Techniques for Reaction Monitoring and Product Characterization in Bicyclo 3.2.1 Octan 3 One Chemistry

In Situ Spectroscopy for Mechanistic Insights

In situ spectroscopic techniques are indispensable for observing chemical transformations as they occur, providing real-time data on the concentrations of reactants, intermediates, and products. This information is vital for understanding the kinetics and mechanisms of reactions involving bicyclo[3.2.1]octan-3-one and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly specialized techniques, has been effectively employed for monitoring complex reaction networks. For instance, the evolution of photochemical reaction networks involving axially chiral this compound derivatives has been monitored using NMR. acs.orgresearchgate.net In one study, phosphorus-31 (³¹P) NMR was used as a handle to track the progress of an all-photochemical unidirectional rotation of a molecular motor. Each of the four diastereomeric states of the motor, which contained a phosphorus stereoelement, exhibited a distinct ³¹P resonance, allowing for clear monitoring of the complex isomerization sequence. nih.gov This approach provides a detailed view of the reaction trajectories and helps to confirm predominantly unidirectional cyclic isomerization pathways. researchgate.net

Detailed spectroscopic monitoring has also been applied to understand the hierarchical self-assembly of derivatives into supramolecular helical structures, supporting a cooperative nucleation-growth pathway. acs.org Such real-time analysis provides critical insights that would be difficult to obtain through traditional offline methods, where transient intermediates or rapid equilibria might be missed. Preliminary kinetic studies on the cyclization of enone diones to form bicyclo[3.2.1]octanes have also been performed, revealing complex mechanisms that await further elucidation through more detailed mechanistic experiments. semanticscholar.org

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for the separation and purification of compounds within the this compound chemical space. Given the potential for multiple stereoisomers and closely related byproducts in synthesis, high-resolution chromatographic methods are essential for isolating the desired products and accurately assessing their purity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of this compound and its derivatives. Its applicability extends from monitoring reaction progress to isolating final products and separating complex mixtures of isomers. oup.commdpi.com

The analysis of ketones by HPLC often involves derivatization to enhance UV detection. A common method is the reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable hydrazone derivatives, which are highly chromophoric and can be readily analyzed. waters.comauroraprosci.comresearchgate.net This approach is suitable for quantifying bicyclic ketones in various matrices. sigmaaldrich.com

Specific HPLC methods have been developed for compounds containing the bicyclo[3.2.1]octane core. For example, in the study of flubatine metabolites, a derivative of 8-aza-bicyclo[3.2.1]octan-3-one, reversed-phase HPLC was used with a C18 column and a gradient elution system consisting of aqueous ammonium (B1175870) formate (B1220265) and acetonitrile. mdpi.com This highlights the importance of method development tailored to the specific polarity and structural features of the analyte.

Below is a table summarizing typical HPLC conditions used for the analysis of ketones, which are applicable to this compound.

ParameterCondition 1Condition 2
Column Ascentis Express C18 (10 cm x 4.6 mm, 2.7 µm) sigmaaldrich.comMultospher 120 RP 18 AQ-5µ (250 mm x 4.6 mm, 5 µm) mdpi.com
Mobile Phase [A] Water; [B] Acetonitrile (40:60) sigmaaldrich.com[A] Aq. ammonium formate (25 mM, pH 3)/acetonitrile (95:5); [B] Aq. ammonium formate (25 mM, pH 3)/acetonitrile (20:80) mdpi.com
Flow Rate 2 mL/min sigmaaldrich.comNot Specified
Detection UV, 360 nm (for DNPH derivatives) sigmaaldrich.comNot Specified
Temperature 30 °C sigmaaldrich.comNot Specified

This table is generated based on data from sources mdpi.comsigmaaldrich.com.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds, including this compound and its derivatives. It combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry, allowing for the definitive identification of compounds even in complex mixtures. orientjchem.orgnih.gov

GC-MS has been instrumental in identifying this compound and its hydroxylated or substituted analogues in various natural extracts and synthetic mixtures. orientjchem.orgnih.govresearchgate.netresearchgate.netijsrst.com The mass spectrometer fragments the eluted compounds in a reproducible manner, generating a unique mass spectrum that serves as a "fingerprint" for identification by comparison with spectral libraries like that of the National Institute of Standards and Technology (NIST). nih.gov Comprehensive multidimensional GC-MS (GC×GC-MS) has been used to identify bicyclo[3.2.1]octane carboxylic acids in complex environmental samples, demonstrating the technique's high resolving power. plymouth.ac.uk

The table below presents examples of this compound and its derivatives identified by GC-MS in various studies.

Compound NameRetention Time (min)Molecular FormulaMolecular WeightSource
This compound12.51Not SpecifiedNot Specified researchgate.net
This compound, 6-hydroxy-, exo-(.+-.)-10.97C₈H₁₂O₂140 nih.gov
This compound, 6-(2-hydroxyethyl)-endo-16.046Not Specified168 orientjchem.org

This table is generated based on data from sources orientjchem.orgnih.govresearchgate.net.

Theoretical and Applied Research on Bicyclo 3.2.1 Octan 3 One Scaffolds in Material Science

Applications in Advanced Materials

The primary application of bicyclo[3.2.1]octan-3-one scaffolds in the field of advanced materials is as a key component in the development of chiroptical triggers for liquid crystal-based optical switches. These switches are a class of smart materials that can change their optical properties upon irradiation with light. The fundamental principle behind this application lies in the ability of chiral molecules, known as chiral dopants, to induce a helical arrangement in a nematic liquid crystal phase, thereby transforming it into a cholesteric (or chiral nematic) phase. This induced helical structure gives the material unique optical properties, such as the selective reflection of circularly polarized light.

By designing a this compound derivative that can undergo a reversible change in its chirality when exposed to light, it is possible to switch the liquid crystal matrix between its nematic and cholesteric states. This forms the basis of a light-activated optical switch. The rigid bicyclic structure of the this compound is advantageous as it provides a robust framework for attaching chromophores and other functional groups, while maintaining a well-defined stereochemistry.

Exploration in Chiroptical Triggers and Liquid Crystal-Based Optical Switches

Significant research has been conducted on the design and synthesis of specific this compound derivatives to function as chiroptical triggers. A notable example is the investigation of axially chiral ketones derived from the this compound scaffold.

In one key study, 8-(phenylmethylene)this compound was synthesized and evaluated for its potential as a chiroptical trigger. nih.gov The investigation centered on its photochemical properties, specifically its ability to undergo photoracemization and photoresolution. When an optically active sample of this compound was irradiated with unpolarized light, it efficiently racemized. nih.gov Conversely, when a racemic mixture was irradiated with circularly polarized light, a partial photoresolution was achieved, resulting in an enantiomeric excess sufficient for it to act as a chiroptical trigger. nih.gov

The principle of operation for such a trigger in a liquid crystal-based optical switch is as follows:

A racemic mixture of the chiral this compound derivative is dissolved in a nematic liquid crystal. In this state, the liquid crystal remains in its nematic phase.

Irradiation with circularly polarized light of a specific wavelength induces an enantiomeric excess of one enantiomer of the chiral dopant.

This net chirality is transferred to the liquid crystal host, inducing a helical pitch and switching the material to a cholesteric phase with measurable optical properties.

Subsequent irradiation with unpolarized light or light of a different polarization can racemize the chiral dopant, causing the liquid crystal to revert to its nematic state, thus completing the switching cycle.

Despite the successful demonstration of photoresolution, a significant practical challenge was encountered with 8-(phenylmethylene)this compound. The compound exhibited poor solubility in ZLI-1167, a commercially available nematic liquid crystalline material that is transparent at the irradiation wavelength. nih.gov This low solubility prevented it from inducing a measurable helical pitch in the liquid crystal, thereby hindering its direct application in a functional optical switch. nih.gov Future research directions include modifying the structure of the this compound derivative, for instance, by incorporating solubilizing groups, to overcome this limitation.

Another derivative, 3-(phenylmethylene)bicyclo[3.2.1]octan-8-one, was also synthesized and investigated. However, this compound proved to be unstable under irradiation and was therefore deemed unsuitable for use as a chiroptical trigger. nih.gov

The following table summarizes the key findings from the research on this compound derivatives as chiroptical triggers.

CompoundPhotochemical PropertySuitability as a Chiroptical TriggerLimitation
8-(phenylmethylene)this compoundEfficient photoracemization with unpolarized light; partial photoresolution with circularly polarized light. nih.govPotentially suitable due to successful photoresolution. nih.govPoor solubility in the nematic liquid crystal ZLI-1167, preventing the induction of a measurable pitch. nih.gov
3-(phenylmethylene)bicyclo[3.2.1]octan-8-oneUnstable to irradiation. nih.govNot suitable. nih.govPhotochemical instability. nih.gov

This focused area of research highlights the potential of this compound scaffolds in the development of advanced, light-responsive materials. While practical hurdles remain, the foundational studies have established the viability of this chemical framework for designing sophisticated molecular switches.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing Bicyclo[3.2.1]octan-3-one derivatives with high purity?

  • Answer : Key methods include Stille cross-coupling for biaryl derivatives and alkylation using methyl iodide under basic conditions (e.g., lithium sodium salt in dioxane). For example, methylation of this compound yields exo- and endo-3-methyl isomers, with yields up to 25% and isomer ratios dependent on reaction conditions (e.g., 24:76 exo:endo for C3 methylation) . Purification via preparative gas chromatography (GPC) or column chromatography is critical for isolating stereoisomers. Avoid competing side reactions (e.g., solvolysis) by optimizing reaction time and temperature .

Q. How can NMR spectroscopy and GC-MS be utilized to confirm the stereochemistry and purity of this compound derivatives?

  • Answer : ¹H-NMR distinguishes stereoisomers via coupling constants (e.g., J = 5–7 Hz for methyl groups in exo vs. endo isomers) and bridgehead proton signals (e.g., 2.47–2.72 ppm in endo-2-methyl derivatives) . GC-MS with columns like QF-1 (192°C) resolves isomers based on retention times (e.g., 6.3–8 min for methylated derivatives) . For trace analysis, combine with deuterated solvent exchange studies to monitor proton environments .

Q. What are the foundational steps for evaluating the biological activity of this compound analogs in neurotransmitter transporter assays?

  • Answer : Use radioligand binding assays to assess affinity for DAT, SERT, and NET. For example, 8-methyl-8-azathis compound derivatives show moderate DAT binding (IC₅₀ ~100 nM) and stereoselectivity dependent on substituent positioning . Include positive controls (e.g., cocaine for DAT) and validate results with uptake inhibition assays in transfected cell lines .

Advanced Research Questions

Q. How can protein engineering improve stereoselectivity in the enzymatic synthesis of this compound analogs?

  • Answer : Engineered transaminases (TAs) from Ruegeria sp. TM1040 (e.g., Y59W/Y87F/Y152F/T231A/I234M variant) achieve >99% diastereomeric excess (de) in biotransamination of 8-benzoyl-8-azathis compound. Rational design focuses on active-site mutations to accommodate bulky substituents, while directed evolution optimizes reaction kinetics . Validate enzyme performance using HPLC chiral columns and kinetic resolution studies.

Q. What mechanistic insights explain the divergent reactivity of axial vs. equatorial bromo derivatives in Favorskii rearrangements?

  • Answer : Axial 2-bromothis compound undergoes Favorskii contraction via enolate intermediates stabilized by inductive effects. In contrast, equatorial isomers favor methoxide displacement due to steric hindrance. Computational modeling (DFT) reveals lower activation energy for axial bromo ketones (ΔΔG‡ ~5 kcal/mol) . Monitor reaction pathways using deuterium labeling and isotopic scrambling studies .

Q. How do substituent modifications at C2/C6 positions influence cytotoxicity and selectivity in cancer-targeted derivatives?

  • Answer : Axial substitution of dimethyl bridges at C2/C6 reduces cytotoxicity by ~50% in 1-methyl-3,5-diphenylcyclohexenone analogs. Structure-activity relationship (SAR) studies suggest bulky groups at these positions hinder metabolic activation. Use MTT assays in cancer cell lines (e.g., HeLa) and compare with molecular docking to predict binding to targets like Hsp90 .

Key Notes

  • Focus : Peer-reviewed journals (e.g., J. Org. Chem.) and enzyme engineering studies.
  • Methodology : Prioritize mechanistic validation (NMR, GC-MS) and iterative SAR refinement.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.